molecular formula C13H10N2O B1355560 1-Benzoyl-2-phenyldiazene CAS No. 952-53-4

1-Benzoyl-2-phenyldiazene

Cat. No. B1355560
CAS RN: 952-53-4
M. Wt: 210.23 g/mol
InChI Key: MHJUNMARMFAUBI-UHFFFAOYSA-N
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Description

1-Benzoyl-2-phenyldiazene is a chemical compound with the formula C₁₃H₁₀N₂O . It is used for research and development purposes .


Molecular Structure Analysis

The molecular formula of 1-Benzoyl-2-phenyldiazene is C₁₃H₁₀N₂O . The InChIKey is MHJUNMARMFAUBI-CCEZHUSRBJ . The molecular weight is 210.235 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzoyl-2-phenyldiazene include a molecular weight of 210.23 g/mol . The predicted density is 1.09±0.1 g/cm³ . Unfortunately, the melting point and boiling point are not available .

Scientific Research Applications

Theoretical Studies in Organic Chemistry

  • Regioselectivity in Organic Reactions: A study by El-Hadki et al. (2018) investigated the reaction between phenyldiazen-1-ium-1-ylidene p-tolyl methanide and ethyl 4-benzoyl-4H-benzo [1,4]oxazine-2-carboxylate. The focus was on understanding the regioselectivity of this reaction using DFT and MP2 methods, which is essential for designing specific synthetic pathways in organic chemistry.

Synthesis of Novel Organic Compounds

  • Preparation of Blatter Radicals: Savva et al. (2017) Savva et al. (2017) described the synthesis of 1,3-diaryl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yls (Blatter radicals) by reacting N-aryliminophosphoranes with 1-(het)aroyl-2-aryldiazenes. This demonstrates the potential of 1-Benzoyl-2-phenyldiazene derivatives in creating novel organic radicals with potential applications in various fields like materials science.

Corrosion Inhibition

  • Metal Corrosion Protection: Research by Chafiq et al. (2020) explored the inhibition properties of 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione and its derivatives for mild steel corrosion inacidic environments. Their findings suggest that derivatives of 1-Benzoyl-2-phenyldiazene exhibit effective corrosion inhibition, which is crucial for protecting metals in industrial applications.

Photophysics and Photochemistry

  • Reactivity with Nitrogen and Carbon Monoxide: Winkler and Sander (2006) Winkler & Sander (2006) conducted a study on the reactivity of the phenyl cation with nitrogen and carbon monoxide. This research sheds light on the photophysical properties and potential photochemical applications of benzoyl compounds in cryogenic conditions.

Synthesis of Aromatic Compounds

  • Synthesis of Benzoyl Peroxide: Her, Jones, and Wollack (2014) Her et al. (2014) presented a three-step synthesis method for benzoyl peroxide, a compound used in various industrial and medicinal applications. The simplicity of this synthesis process highlights the accessibility of benzoyl-based compounds for diverse uses.

Safety And Hazards

1-Benzoyl-2-phenyldiazene is labeled as an irritant . For more detailed safety information, please refer to the Safety Data Sheet .

Future Directions

1-Benzoyl-2-phenyldiazene is currently used for research purposes . Future directions could involve further exploration of its properties and potential applications in various fields.

properties

IUPAC Name

N-phenyliminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-13(11-7-3-1-4-8-11)15-14-12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJUNMARMFAUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30493244
Record name Phenyl[(E)-phenyldiazenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-2-phenyldiazene

CAS RN

952-53-4
Record name Phenyl[(E)-phenyldiazenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WR Bowman, JA Forshaw, KP Hall, JP Kitchin, AW Mott - Tetrahedron, 1996 - Elsevier
… We propose that the reaction follows a similar pathway to that illustrated in Scheme 3 for 1benzoyl-2-phenyldiazene. The phenyl-radical adducts, 19 and 20, were formed in the same …
Number of citations: 19 www.sciencedirect.com
AC Savva, SI Mirallai, GA Zissimou… - The Journal of …, 2017 - ACS Publications
… Initially, all three oxidation protocols were screened for the conversion of N′-phenylbenzohydrazide (11a) into 1-benzoyl-2-phenyldiazene (10a) (Table 1, entries 1–3), and in our …
Number of citations: 69 pubs.acs.org

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